molecular formula C11H15BrO B8646180 1-(4-Bromophenyl)-3-methylbutan-1-ol

1-(4-Bromophenyl)-3-methylbutan-1-ol

Cat. No. B8646180
M. Wt: 243.14 g/mol
InChI Key: WCESIBFNQCHLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-3-methylbutan-1-ol is a useful research compound. Its molecular formula is C11H15BrO and its molecular weight is 243.14 g/mol. The purity is usually 95%.
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properties

Product Name

1-(4-Bromophenyl)-3-methylbutan-1-ol

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methylbutan-1-ol

InChI

InChI=1S/C11H15BrO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,11,13H,7H2,1-2H3

InChI Key

WCESIBFNQCHLMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-bromo-iodobenzene (1.42 g, 5.00 mmol) was dissolved in tetrahydrofuran (50 mL) and cooled to −40° C. A solution of isopropylmagnesium chloride lithium chloride (5 mL, 1.3 M in THF) was added dropwise over 5 minutes. The mixture was stirred at −40° C. for 30 minutes, then 3-methylbutanal (0.81 mL, 7.5 mmol) was added. The reaction was allowed to warm to room temperature and stir for 1 hour. The reaction was then quenched by addition of saturated ammonium chloride (10 mL) and water (40 mL). The mixture was diluted with ethyl acetate (50 mL), and the layers were separated. The organics were washed with water (50 mL) and brine (25 mL), dried over sodium sulfate, filtered and concentrated. Purification by column chromatography (0-50% ethyl acetate in heptane) gave (+/−)-1-(4-bromophenyl)-3-methylbutan-1-ol (958 mg, 79%) as a clear oil. 1H NMR (400 MHz, CDCl3, δ): 7.47-7.41 (m, 2H), 7.22-7.17 (m, 2H), 4.68 (dd, J=8.1, 5.4 Hz, 1H), 1.97 (br.s, 1H), 1.71-1.61 (m, 2H), 1.49-1.39 (m, 1H), 0.94-0.90 (m, 6H).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-bromobenzaldehyde (2 g, 10.8 mmol) in tetrahydrofuran (30 mL) in a two-necked round flask was cooled to −5° C. under nitrogen atmosphere. After 0.5 hour, isobutylmagnesium bromide (8 mL) was added dropwise. And then the mixture was warmed to room temperature. The resultant reaction mixture was quenched with saturated ammonium chloride aqueous solution (10 mL) and extracted with ethyl acetate (10 mL×3). The organic layers were combined, dried over sodium sulfate and concentrated to give a residue. The crude product was purified by silica gel column chromatography (silica gel, petroleum ether/ethyl acetate=8:1) to give 1-(4-bromophenyl)-3-methylbutan-1-ol (0.35 g, 13%). 1H NMR (300 MHz, CDCl3): δ 7.48-7.45 (m, 2H), 7.25-7.21 (m, 2H), 4.74-4.72 (m, 1H), 1.72-1.68 (m, 2H), 1.47-1.46 (m, 1H), 0.95 (d, J=6.0 Hz, 6H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

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